methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-phenyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit oxidative phosphorylation or interact with ATP-binding sites, leading to altered cellular functions .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but without the bromine atom.
3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-7-10(12)13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
NNLDUTBQEOMSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=CC=C2)Br |
Origin of Product |
United States |
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